molecular formula C5H4F9NO2S B1606437 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- CAS No. 68298-12-4

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-

Cat. No. B1606437
CAS RN: 68298-12-4
M. Wt: 313.14 g/mol
InChI Key: GFZPUWKGPNHWHD-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfonamide is derived from Nonafluoro-1-butanesulfonyl Fluoride (N649320), which is a useful perfluorinated compound (PFC) used in organic synthesis .


Synthesis Analysis

The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfonamide involves the use of Nonafluoro-1-butanesulfonyl Fluoride (N649320) as a precursor. This compound is a useful perfluorinated compound (PFC) used in organic synthesis .


Molecular Structure Analysis

The molecular formula of 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- is C8HF18NO4S2. It has a molecular weight of 581.199 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction thermochemistry data for 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- indicates that the free energy of reaction at standard conditions (Δ r G°) is 1189. ± 8.4 kJ/mol .

Scientific Research Applications

Ionic Liquids and Solid Electrolytes

A study on N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts highlighted their potential use as ionic liquids and solid electrolytes. These compounds, particularly N-Methyl-N-butylpyrrolidinium nonafluoro-1-butanesulfonate, exhibit low melting points and high electrochemical windows, suggesting their applicability in electrochemical applications and as electrolytes in battery technologies (Forsyth et al., 2006).

Gel Polymer Electrolytes for Lithium-Ion Batteries

Another research introduced gel polymer electrolytes utilizing lithium nonafluoro-1-butanesulfonate for lithium-ion batteries, indicating improved ionic conductivity and electrochemical stability. This development points towards enhancing battery performance through the novel use of nonafluoro-1-butanesulfonate-based ionic liquids (Karuppasamy et al., 2017).

Polymeric Ionic Liquids

Research on novel ionic monomers designed to mimic highly conductive anions for the creation of "polymeric ionic liquids" (PILs) showcases another application. These PILs exhibit significant improvements in ionic conductivity and could be instrumental in the development of advanced materials for energy storage and conversion systems (Shaplov et al., 2011).

Desalination Membranes

The synthesis and desalination performance of novel polysulfone composite membranes incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide demonstrate the material's potential in water purification technologies. These findings contribute to the development of more efficient and selective desalination membranes (Padaki et al., 2013).

properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F9NO2S/c1-15-18(16,17)5(13,14)3(8,9)2(6,7)4(10,11)12/h15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZPUWKGPNHWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9SO2NHCH3, C5H4F9NO2S
Record name 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071373
Record name N-(Methyl)nonafluorobutanesulfonamide
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Molecular Weight

313.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-

CAS RN

68298-12-4
Record name N-Methylperfluorobutanesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-
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Record name N-(Methyl)nonafluorobutanesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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